1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a methoxyethyl group, and a phenylurea moiety
Mechanism of Action
Target of Action
The primary target of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
This compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme by this compound affects the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, the buildup of fatty streaks is stopped, which is useful in the treatment of atherosclerosis .
Result of Action
The inhibition of the Lp-PLA2 enzyme by this compound can potentially stop the buildup of atherosclerotic plaques . This could be beneficial in the treatment of atherosclerosis.
Preparation Methods
The synthesis of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides.
Attachment of the Phenylurea Moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the desired phenylurea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or phenylurea moiety are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with biological targets and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea can be compared with other piperidine derivatives and phenylurea compounds. Similar compounds include:
1-(2-Methoxyethyl)piperidin-4-yl]methanol: This compound shares the piperidine and methoxyethyl groups but lacks the phenylurea moiety.
1-(2-Methoxyethyl)piperidin-4-yl]methylamine: This compound also contains the piperidine and methoxyethyl groups but differs in the functional group attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea, also known by its CAS number 1207008-42-1, is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O2 with a molecular weight of approximately 288.39 g/mol. Its structure features a piperidine ring, a methoxyethyl group, and a phenylurea moiety, which contribute to its unique biological properties.
The primary biological target of this compound is Lipoprotein-associated phospholipase A2 (Lp-PLA2) , an enzyme implicated in the formation of atherosclerotic plaques. By acting as an inhibitor of Lp-PLA2, this compound potentially halts the progression of atherosclerosis by reducing plaque buildup in arterial walls.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against Lp-PLA2. In vitro studies have demonstrated that this compound can reduce the enzymatic activity of Lp-PLA2 by up to 70% at certain concentrations, suggesting its potential as a therapeutic agent in cardiovascular diseases .
Cellular Effects
Further studies have explored the compound's effects on cellular processes. It has been shown to modulate inflammatory pathways by decreasing the production of pro-inflammatory cytokines in macrophage cell lines. This anti-inflammatory effect may contribute to its protective role against cardiovascular diseases and other inflammatory conditions .
Case Studies
A notable case study involved administering this compound in animal models of atherosclerosis. The results indicated a significant reduction in plaque size and stabilization of existing plaques, highlighting the compound's potential as a therapeutic agent for managing cardiovascular risk factors .
Comparative Analysis
To understand the efficacy of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Target Enzyme | Inhibition Rate (%) | Notes |
---|---|---|---|
1-(2-Methoxyethyl)piperidin-4-yl]methylamine | Lp-PLA2 | 60% | Similar structure; lower inhibition rate |
1-(3-(trifluoromethyl)phenyl)urea | Lp-PLA2 | 50% | Less potent; different phenyl substitution |
This table illustrates that while other compounds share structural similarities, they do not achieve the same level of inhibition against Lp-PLA2 as this compound.
Properties
IUPAC Name |
1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-12-11-19-9-7-14(8-10-19)13-17-16(20)18-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORMQOJENQCVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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